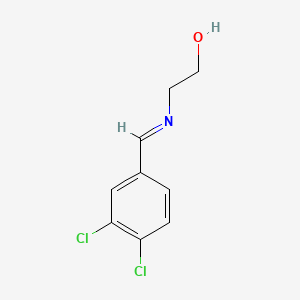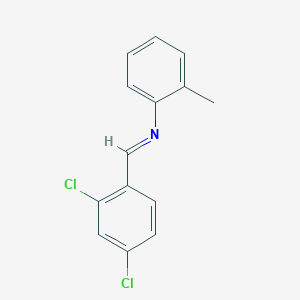
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine is a synthetic organic compound characterized by the presence of a bromophenylazo group attached to a phenyl ring, which is further connected to a methylpiperidine moiety
Preparation Methods
The synthesis of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with 4-aminophenyl-3-methylpiperidine under controlled conditions to form the azo compound.
Reaction Conditions: The diazotization reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0-5°C). The coupling reaction is performed in a basic medium, often using sodium hydroxide or sodium acetate, at room temperature.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of the corresponding amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Scientific Research Applications
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties. It is also employed in the development of new materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may affect various cellular pathways, including those related to apoptosis, cell cycle regulation, and oxidative stress. Its effects on these pathways can lead to changes in cell behavior and function.
Comparison with Similar Compounds
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromophenyl)thiazol-2-amine and N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide share structural similarities with this compound.
Uniqueness: The presence of the azo group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. Its ability to undergo specific reactions and its potential biological activities distinguish it from other similar compounds.
Properties
CAS No. |
195451-73-1 |
|---|---|
Molecular Formula |
C18H20BrN3 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(3-methylpiperidin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3/c1-14-3-2-12-22(13-14)18-10-8-17(9-11-18)21-20-16-6-4-15(19)5-7-16/h4-11,14H,2-3,12-13H2,1H3 |
InChI Key |
OBRCCIFDDNEESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


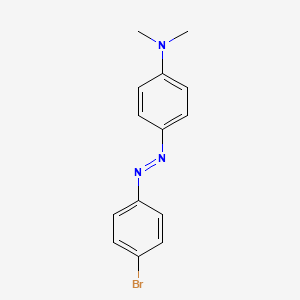
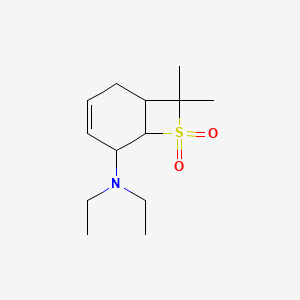

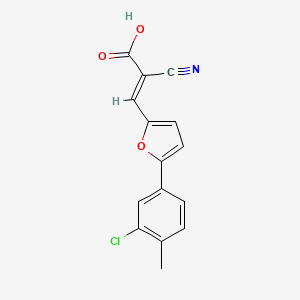




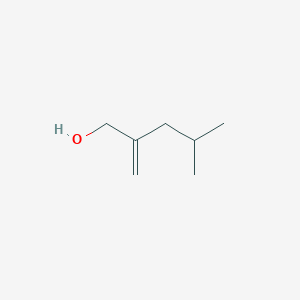

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
